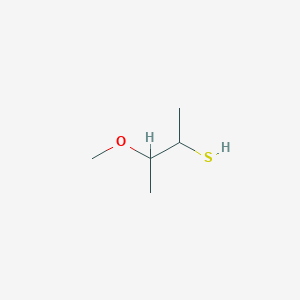
3-Methoxybutane-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxybutane-2-thiol is a chemical compound with the CAS Number: 1596894-64-2 . It has a molecular weight of 120.22 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C5H12OS . The InChI code for the compound is 1S/C5H12OS/c1-4(6-3)5(2)7/h4-5,7H,1-3H3 .科学的研究の応用
Sensory Analysis and Food Flavor Enhancement
New Insights into Flavor Chemistry : Research by Itobe et al. (2009) highlighted the significant role of volatile thiols in flavor perception, specifically in the context of in-mouth release of odorants. Their study on the compositional changes in odorants exhaled from the human nose during drinking revealed that volatile thiols undergo transformations that affect their sensory perception. This finding underscores the potential application of 3-Methoxybutane-2-thiol in understanding and manipulating flavor profiles in food and beverages for enhanced sensory experiences (Itobe, Kumazawa, & Nishimura, 2009).
Wine Aroma Contribution : Tominaga et al. (2000) explored the contribution of volatile thiols to the aromas of white wines made from various Vitis vinifera grape varieties. The presence of volatile thiols in wine significantly impacts its aroma, suggesting that this compound could be investigated for its potential to enhance the aromatic complexity of wines and possibly other alcoholic beverages (Tominaga, Baltenweck-Guyot, Peyrot des Gachons, & Dubourdieu, 2000).
Potential Biomedical Applications
Polymer and Material Science : A study on the ring-opening polymerization of ε-caprolactone and L-lactide using aluminum thiolates as initiators by Huang et al. (2001) points towards the utility of thiols in synthesizing polymers with potential applications in biomedical engineering, such as drug delivery systems and tissue engineering scaffolds. By extension, this compound could serve as a monomer or modifier in the synthesis of functional polymers (Huang, Wang, Ko, Yu, & Lin, 2001).
Functional Polysiloxanes for Biomedical Applications : The synthesis and hydrophilic applications of functional polysiloxanes by Cao et al. (2017) demonstrate the role of thiols in creating materials with potential biomedical applications, including hydrophilic modifications of surfaces and blue-light-emitting silicone elastomers. This suggests that this compound could find applications in the development of novel materials for biomedical use (Cao, Zuo, Wang, Zhang, & Feng, 2017).
特性
IUPAC Name |
3-methoxybutane-2-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-4(6-3)5(2)7/h4-5,7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDXRKXFIOHGFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)S)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2771277.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B2771280.png)
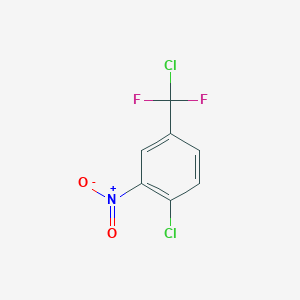
![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2771284.png)
![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2771285.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)
![3-Methyl-9-azabicyclo[3.3.1]non-2-ene;hydrochloride](/img/structure/B2771288.png)
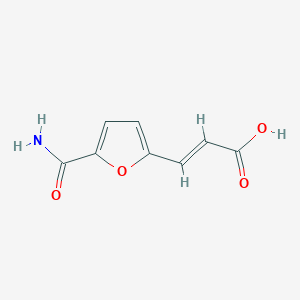

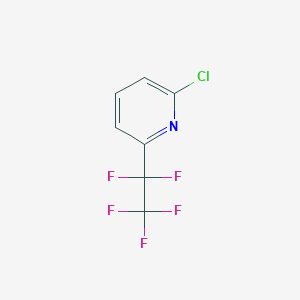

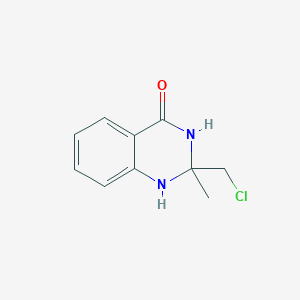
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2771298.png)
![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2771299.png)